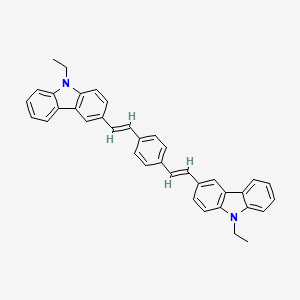

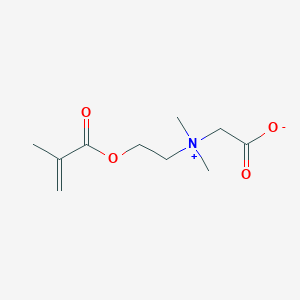

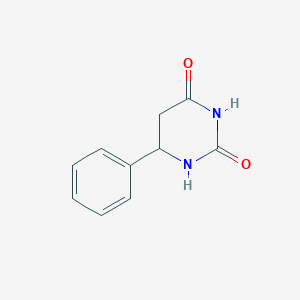

![molecular formula C20H14O5 B3029423 10-羟基-3,3-二甲基苯并呋喃并[3,2-c]吡喃并[3,2-g]色满-7(3H)-酮 CAS No. 65639-51-2](/img/structure/B3029423.png)

10-羟基-3,3-二甲基苯并呋喃并[3,2-c]吡喃并[3,2-g]色满-7(3H)-酮

描述

The compound “10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one” is a derivative of pyrano[3,2-c]chromene . Pyrano[3,2-c]chromene derivatives are known for their biological activities and are often synthesized for use as inhibitors, such as acetylcholinesterase (AChE) inhibitors .

Synthesis Analysis

Pyrano[3,2-c]chromene derivatives have been synthesized through an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles . The targeted molecules were obtained in excellent yields and enantioselectivities (up to 94% yield, 99% ee) . Another method involves the synthesis of carbohydrate fused pyrano[3,2-c]pyranone derivatives starting from 2-C-formyl galactal and 2-C-formyl glucal, reacting with various 4-hydroxycoumarins .Molecular Structure Analysis

The molecular structure of pyrano[3,2-c]chromene derivatives is complex and involves several functional groups. The structure is characterized by the presence of a pyrano ring fused with a chromene ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrano[3,2-c]chromene derivatives include an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles . This reaction leads to the formation of the desired molecules in high yields and enantioselectivities .科学研究应用

光致变色和氧化还原性质

- Huang 等人 (2007 年) 的一项研究探索了类似衍生物的光致变色和氧化还原性质,指出某些取代基的存在会影响这些性质。例如,带有苯基团的化合物显示出开环和闭环两种形式,而带有 N,N-二甲基氨基团的化合物仅显示开环形式。该研究强调了结构修饰在决定这些化合物的光致变色行为中的重要性 (Huang、Kuo、Lin 和 Yang,2007 年)。

抗肿瘤活性

- Gašparová 等人 (2010 年) 的研究调查了 2H-吡喃并[3,2-c]色满-2-酮的衍生物的抗肿瘤活性。该研究确定 3-苯基-2H,5H-吡喃并[3,2-c]色满-2-酮是癌症治疗进一步发展的潜在先导,表明相关化合物的研究领域很有前景 (Gašparová、Kušnierová、Boháč、Ďurana 和 Lácová,2010 年)。

合成技术

- Nasri 和 Bayat (2018 年) 的一项研究介绍了一种合成吡喃并[3,2-c]色满衍生物库的新方法,强调了该方法的效率和生态友好性。这项研究有助于推进类似 10-羟基-3,3-二甲基苯并呋喃并[3,2-c]吡喃并[3,2-g]色满-7(3H)-酮的化合物的合成技术 (Nasri 和 Bayat,2018 年)。

催化与绿色化学

- Fekri 等人 (2018 年) 报道了使用氨基葡萄糖功能化的二氧化硅包覆 NiFe2O4 纳米粒子作为催化剂合成吡喃并[3,2-c]色满-5(4H)-酮。该方法突出了在合成此类化合物中使用环保催化剂的潜力 (Fekri、Nikpassand、Pourmirzajani 和 Aghazadeh,2018 年)。

药物化学和激酶抑制剂

- Amr 等人 (2017 年) 合成了 7H-呋喃并[3,2-g]色满-7-酮的衍生物,并评估了它们作为 EGFR 和 VEGFR-2 激酶抑制剂的活性。这项研究提供了对类似化合物在治疗受这些激酶影响的疾病中的潜在药用应用的见解 (Amr、Abdalla、Essaouy、Areef、Elgamal、Nassear 和 Haschich,2017 年)。

作用机制

Pyrano[3,2-c]chromene derivatives have been found to display potent acetylcholinesterase inhibition . In most cases, the S-enantiomers were superior to the corresponding R-enantiomers . Molecular modelling provides a practical method for understanding the enantioselective discrimination of AChE with these kinds of compounds .

属性

IUPAC Name |

6-hydroxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4(9),5,7,14,18,20-octaen-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c1-20(2)6-5-10-7-13-16(9-14(10)25-20)24-19(22)17-12-4-3-11(21)8-15(12)23-18(13)17/h3-9,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYFEXJZZVARFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC(=O)C4=C3OC5=C4C=CC(=C5)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

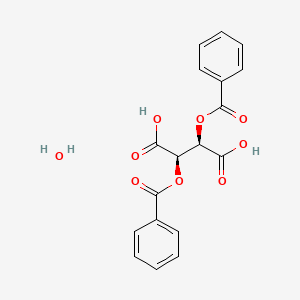

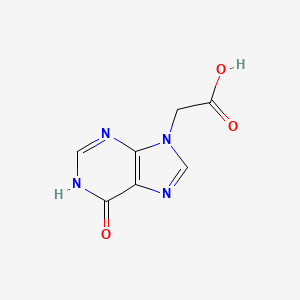

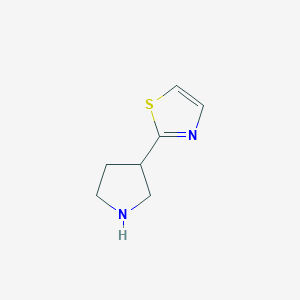

![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)

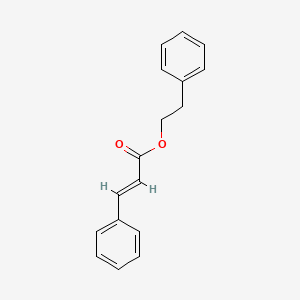

![2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)